molecular formula C10H8BrFN2 B599320 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene CAS No. 1355247-09-4

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene

Cat. No.: B599320
CAS No.: 1355247-09-4
M. Wt: 255.09
InChI Key: NJVPGHLZSCMTBV-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene is an organic compound that belongs to the class of aromatic halides This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pyrazole ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene can be synthesized through a multi-step process involving the following key steps:

    Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Pyrazole Attachment: The pyrazole ring can be attached through a nucleophilic substitution reaction involving the corresponding pyrazole derivative and a suitable leaving group on the benzene ring, such as a halide or tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: Both the bromine and fluorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove halogen atoms or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.

Scientific Research Applications

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: It can serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The presence of the bromine, fluorine, and pyrazole groups can influence the compound’s binding affinity and specificity, as well as its overall pharmacokinetic properties.

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-fluoro-2-(1H-imidazol-1-ylmethyl)benzene: This compound has an imidazole ring instead of a pyrazole ring, which can affect its chemical reactivity and biological activity.

    1-Bromo-3-chloro-2-(1H-pyrazol-1-ylmethyl)benzene: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s electronic properties and reactivity.

    This compound derivatives: Various derivatives with different substituents on the benzene or pyrazole rings can exhibit unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2/c11-9-3-1-4-10(12)8(9)7-14-6-2-5-13-14/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVPGHLZSCMTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN2C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742747
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-09-4
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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